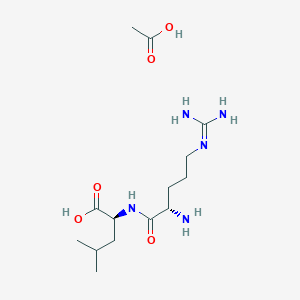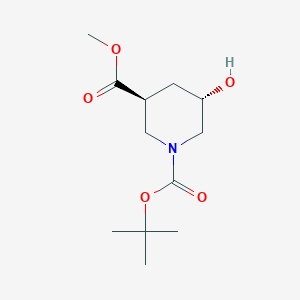![molecular formula C20H12N2 B6335365 [1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile CAS No. 17788-93-1](/img/structure/B6335365.png)
[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile
Overview
Description
“[1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile” is a linear ligand linker with a terphenyl core and acetonitrile groups on both ends . It is used in the application of light-emitting diodes, photocatalytic detoxification reactions, and induced electrochemiluminescence .
Synthesis Analysis
The synthesis of “[1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile” and similar compounds has been explored in various studies. For instance, when ETTA was condensed with a dialdehyde longer than terephthalaldehyde (TPA), such as [1,1′:4′,1′′-terphenyl]-4,4′′-dicarbaldehyde (TPDA), dual-pore COFs with larger pore sizes were produced .Scientific Research Applications
Cytotoxic Agents
Terphenyl compounds have been reported to exhibit cytotoxic effects, which can be harnessed in the development of anti-cancer drugs . The unique structure of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile may interact with various cellular components, leading to the potential inhibition of cancer cell growth.
Antimicrobial Applications
The structural diversity of p-terphenyls, including [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile, contributes to their antimicrobial properties . These compounds can be used to develop new antibiotics that target resistant strains of bacteria and other pathogens.
Antioxidant Properties
Terphenyl derivatives are known for their antioxidant activities, which is crucial in combating oxidative stress-related diseases . [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile could be a candidate for further research in this field, potentially leading to new treatments for conditions such as neurodegenerative diseases.
α-Glucosidase Inhibitory Effects
The inhibition of α-glucosidase is a therapeutic approach for managing diabetes mellitus. Terphenyl compounds, including [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile, have shown α-glucosidase inhibitory effects, which could be beneficial in the development of anti-diabetic medications .
Synthetic Chemistry
Terphenyl derivatives serve as key structures in synthetic chemistry due to their efficacy in various reactions . [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile can be used in the synthesis of complex organic molecules, potentially leading to new materials and chemical entities.
Neuroprotective Agents
Some terphenyls have demonstrated neuroprotective activities, which could be applied in the treatment of neurodegenerative disorders . The specific attributes of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile may contribute to the protection of neuronal cells.
Organic Electronics
The aromatic structure of terphenyl compounds makes them suitable for use in organic electronics . [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile could be explored as a component in organic light-emitting diodes (OLEDs) or other electronic devices.
Biological Probes
Due to their fluorescent properties, terphenyl derivatives can be utilized as biological probes . [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile might be modified to act as a probe in imaging techniques, aiding in the study of biological processes at the molecular level.
Mechanism of Action
Target of Action
It is commonly used in the construction of covalent organic frameworks (cofs) . These frameworks have various applications, including gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications .
Mode of Action
As a linear ligand linker with a terphenyl core and acetonitrile groups on both ends, it plays a crucial role in the formation of cofs .
Biochemical Pathways
The compound is involved in the construction of COFs . For instance, the introduction of sulfone groups to post-oxidise the highly porous covalent organic framework BTT-TPh-COF, which was constructed from BTT-3CHO as the active nodes and [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile as the linker, can significantly enhance the generation of reactive oxygen species (ROS) for the photocatalytic detoxification of a sulfur mustard simulant .
Result of Action
The result of the action of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarbonitrile is the formation of COFs with various applications . For example, the introduction of sulfone groups to post-oxidise the highly porous covalent organic framework BTT-TPh-COF can significantly enhance the generation of ROS for the photocatalytic detoxification of a sulfur mustard simulant .
properties
IUPAC Name |
4-[4-(4-cyanophenyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQFWLDUKDOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

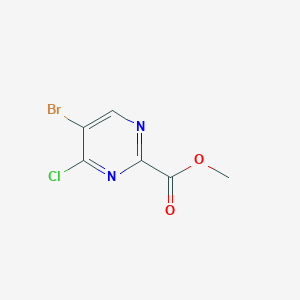
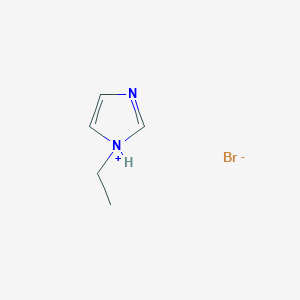



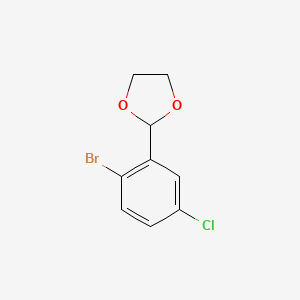


![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
